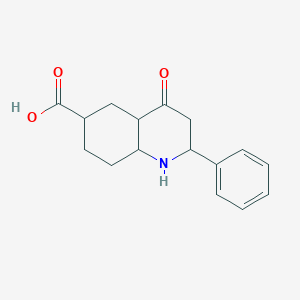
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction . These methods often require specific catalysts and reaction conditions, such as acidic or basic environments, high temperatures, and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing cost-effective and environmentally friendly processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of malaria and other diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Camptothecin: A quinoline alkaloid with anticancer properties.
Uniqueness
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate is unique due to its specific structural features and the presence of the methoxy and dimethyl groups on the quinoline ring. These modifications can influence its biological activity and make it distinct from other quinoline derivatives .
Eigenschaften
Molekularformel |
C21H29N3O5 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-N-(6-methoxy-4,5-dimethylquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C17H25N3O.C4H4O4/c1-11-7-9-20-17-14(19-8-5-6-12(2)18)10-15(21-4)13(3)16(11)17;5-3(6)1-2-4(7)8/h7,9-10,12,19H,5-6,8,18H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
GZJWSSUNCHKRGV-BTJKTKAUSA-N |
Isomerische SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NCCCC(C)N)OC)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NCCCC(C)N)OC)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


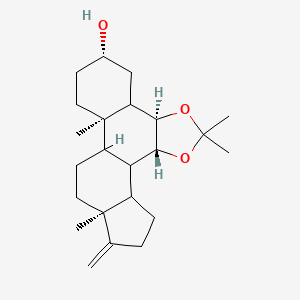
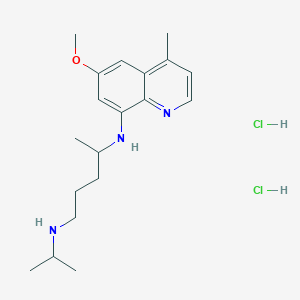

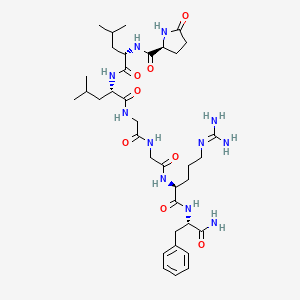
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
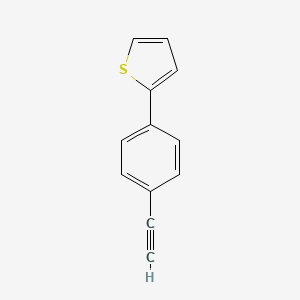
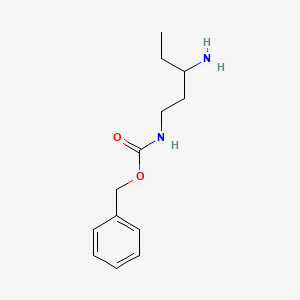
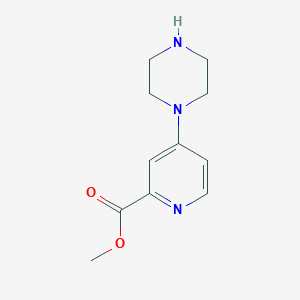
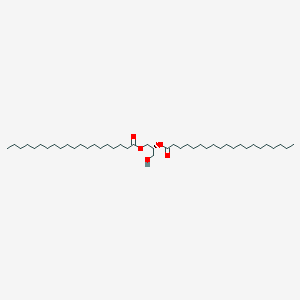

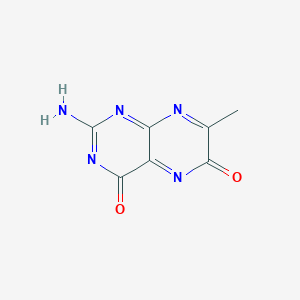
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
